Piperidine, 1-((2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl)-4-methyl-
Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . An efficient dual-catalyst system of piperidine and molecular iodine has been developed for the synthesis of 2-alkyl-2-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-4(1H)quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of “Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-” can be represented as C13H10N2O4 . It is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The molecular weight of “Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl-” is 258.2295 .
Scientific Research Applications
Antimicrobial Activity
- Piperidine derivatives have shown significant potential in antimicrobial activities. For instance, certain derivatives have demonstrated efficacy as antimicrobial agents against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).
Chemical Synthesis and Characterization
- Piperidine compounds have been synthesized and characterized, with their structures confirmed by various techniques including X-ray diffraction. These compounds often exhibit interesting molecular structures with potential applications in various fields (Naveen et al., 2015).
Serotonin Receptor Ligands
- Some piperidine derivatives have been identified as having high binding affinities for serotonin receptors, indicating potential applications in neurological or psychiatric therapies (Park et al., 2011).
Antibacterial Potentials
- Piperidine derivatives have been investigated for their antibacterial potentials, with certain compounds showing moderate inhibitory effects against various bacterial strains (Iqbal et al., 2017).
Anticancer Properties
- Research has indicated the potential of piperidine derivatives as anticancer agents, with some showing strong inhibitory effects in relevant assays (Rehman et al., 2018).
Multi-Receptor Profile in CNS Disorders
- N-alkylated arylsulfonamides of piperidine derivatives have been explored as potential treatments for central nervous system disorders, demonstrating antidepressant-like and pro-cognitive properties (Canale et al., 2016).
GPR119 Agonists for Anti-Diabetic Agents
- Piperidine derivatives have been studied as agonists for the GPR119 receptor, which is a target for anti-diabetic therapies (Sato et al., 2014).
Matrix Metalloproteinase Inhibitors
- Certain piperidine and tetrahydropyranyl sulfone hydroxamates have been explored as inhibitors of matrix metalloproteinases, with applications in cancer, arthritis, and cardiovascular disease (Becker et al., 2010).
Beta(3) Adrenergic Receptor Agonists
- Novel piperidine-based sulfonamides have been developed as potent and selective agonists for the human beta(3)-adrenergic receptor, with potential applications in metabolic disorders (Hu et al., 2001).
Crystal Structure Analysis
- Piperidine derivatives have been the subject of crystal structure analyses, revealing insights into their molecular conformations and interactions, which can be critical for designing targeted therapies (Girish et al., 2008).
Alkaloid Synthesis
- Piperidine derivatives have been utilized in the synthesis of various alkaloids, demonstrating the versatility of these compounds in organic synthesis (Natsume, 1986).
Future Directions
Piperidine and its derivatives continue to play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines remains an important task of modern organic chemistry . Future research will likely continue to explore the potential of piperidine derivatives in various therapeutic applications .
Properties
IUPAC Name |
5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-9-4-6-16(7-5-9)21(19,20)10-2-3-12-11(8-10)13(17)14(18)15-12/h2-3,8-9H,4-7H2,1H3,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKVHNAQDABFSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399503 | |
Record name | Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
452088-38-9 | |
Record name | 1H-Indole-2,3-dione, 5-((4-methyl-1-piperidinyl)sulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0452088389 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperidine, 1-[(2,3-dihydro-2,3-dioxo-1H-indol-5-yl)sulfonyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60399503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDOLE-2,3-DIONE, 5-((4-METHYL-1-PIPERIDINYL)SULFONYL)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IX7E7U4BAQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.